molecular formula C7H8N2O2 B1143049 6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID CAS No. 160939-10-6

6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID

Cat. No.: B1143049
CAS No.: 160939-10-6
M. Wt: 152.15
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Description

6-(Aminomethyl)-2-pyridine carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2-pyridine carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve:

    Reagents: 2-pyridinecarboxaldehyde, formaldehyde, ammonia

    Solvents: Water or ethanol

    Catalysts: Acidic or basic catalysts depending on the specific reaction step

    Temperature: Room temperature to moderate heating

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-pyridine carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-2-pyridine carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2-pyridine carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.

    6-Methyl-2-pyridinecarboxylic acid:

    6-(Hydroxymethyl)-2-pyridinecarboxylic acid: Contains a hydroxymethyl group, which affects its chemical properties and biological interactions.

Uniqueness

6-(Aminomethyl)-2-pyridine carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and medicine.

Properties

CAS No.

160939-10-6

Molecular Formula

C7H8N2O2

Molecular Weight

152.15

Origin of Product

United States

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